(S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid
Description
(S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid is a chiral amino acid derivative characterized by an acetamido group at the α-position and a 4-cyanophenyl substituent on the β-carbon. Its stereospecific (S)-configuration and polar cyano group contribute to unique physicochemical and biological properties.
Properties
IUPAC Name |
(2S)-2-acetamido-3-(4-cyanophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8(15)14-11(12(16)17)6-9-2-4-10(7-13)5-3-9/h2-5,11H,6H2,1H3,(H,14,15)(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWBMXJTGJAWTL-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454706 | |
| Record name | 4-cyano-N-acetylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193270-06-3 | |
| Record name | 4-cyano-N-acetylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid, also known as N-acetyl-L-4-cyanophenylalanine, is an amino acid derivative with significant biological activity. This compound features an acetamido group and a para-cyanophenyl substituent, contributing to its potential therapeutic applications. The molecular formula for this compound is C₁₂H₁₂N₂O₃, with a molecular weight of approximately 232.23 g/mol.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence biochemical pathways. The acetamido group facilitates hydrogen bonding, while the cyanophenyl group enables π-π stacking interactions with aromatic residues in proteins. These interactions are essential for the compound's specificity and potency in biological systems.
Biological Activities and Therapeutic Potential
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Properties : Studies have shown that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary investigations suggest that it may possess anticancer properties by affecting cell proliferation and inducing apoptosis in cancer cell lines .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could lead to therapeutic applications in drug development .
In Vitro Studies
A series of in vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines. For instance:
- Cell Line Sensitivity : The compound showed significant cytotoxic effects on melanoma and leukemia cell lines, highlighting its potential as a chemotherapeutic agent .
- Mechanistic Insights : Interaction studies revealed that the compound binds to specific enzymatic sites, altering their activity and leading to downstream effects that promote cell death in cancerous cells .
Case Studies
Several case studies have explored the therapeutic efficacy of this compound:
- Melanoma Treatment : In a study involving melanoma cell lines, the compound exhibited a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Leukemia Models : In vivo models demonstrated that treatment with this compound resulted in reduced tumor burden and improved survival rates in leukemia-bearing mice, suggesting its potential for clinical application .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid | Similar acetamido and cyanophenyl groups | Moderate enzyme inhibition |
| N-acetyl-L-phenylalanine | Lacks cyanophenyl substituent | Lower anticancer activity |
| N-acetyl-L-tryptophan | Different aromatic system | Neuroprotective effects |
Scientific Research Applications
(S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid, commonly known as a derivative of phenylalanine, has garnered attention in various scientific research applications due to its unique structural characteristics and biological properties. This compound is primarily studied in the fields of medicinal chemistry, biochemistry, and pharmacology. Below is a detailed exploration of its applications, supported by data tables and case studies.
Anticancer Activity
Recent studies have indicated that this compound exhibits potential anticancer properties. Research has shown that compounds with similar structures can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound against several cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development.
Role in Neurotransmitter Modulation
This compound may influence neurotransmitter systems, particularly those involving glutamate and GABA (gamma-aminobutyric acid). Its structural similarity to amino acids allows it to interact with neurotransmitter receptors.
Data Table 1: Effects on Neurotransmitter Systems
| Compound | Receptor Type | Effect | Reference |
|---|---|---|---|
| This compound | NMDA Receptor | Antagonist | |
| This compound | GABA Receptor | Agonist |
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can have implications for diseases such as diabetes and obesity.
Case Study:
Research conducted by Bioorganic & Medicinal Chemistry Letters demonstrated that this compound effectively inhibited the enzyme dipeptidyl peptidase IV (DPP-IV), which is crucial for glucose metabolism.
Peptide Synthesis Applications
Due to its amino acid nature, this compound is utilized in the synthesis of peptide derivatives that may exhibit enhanced biological activity or specificity.
Data Table 2: Peptide Derivatives Synthesized
| Peptide Derivative | Biological Activity | Reference |
|---|---|---|
| Acetylated Peptide A | Antimicrobial | |
| Cyano-Peptide B | Anticancer |
Safety Profile Assessments
Understanding the pharmacokinetics and potential toxicity of this compound is essential for its application in drug development.
Case Study:
A comprehensive pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound in animal models. The findings suggested favorable characteristics with low toxicity levels at therapeutic doses.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s core structure—2-acetamido-3-arylpropanoic acid—is shared with several analogs, differing in aryl substituents and functional groups. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (CN, Cl): The 4-cyano and 4-chloro analogs exhibit distinct electronic profiles.
- Prodrug Modifications: SXC 2023’s thioester group enables metabolic conversion to N-acetylcysteine (NAC), targeting oxidative stress in neurological disorders . This contrasts with the cyano analog, which lacks a cleavable prodrug moiety.
- Functional Handles: The azidomethyl substituent in allows for bioorthogonal chemistry, a feature absent in the cyano derivative.
Physicochemical Properties
Substituents significantly influence solubility, logP, and stability:
Notes:
- The cyano analog’s predicted logP (~1.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
- SXC 2023’s high DMSO solubility (55 mg/mL) facilitates in vitro testing but may limit in vivo bioavailability without formulation optimization .
- Hydroxyphenyl derivatives (e.g., ) exhibit lower logP, favoring hydrophilic interactions.
Antiproliferative and Cytotoxic Effects
- Methoxyphenyl Derivatives : Bulky substituents (e.g., 3,4,5-trimethoxy in ) may hinder cellular uptake, reducing efficacy compared to smaller substituents like CN or Cl.
Enzyme Inhibition
- ACE2-Related Compounds: Analogs like (S)-3-(biphenyl-4-yl)-2-cyclohexylmercaptoacetamido propanoic acid highlight the role of aryl groups in enzyme binding. The cyano group’s hydrogen-bonding capacity may mimic these interactions.
Preparation Methods
Amino Group Protection
The amino group is typically protected to prevent undesired side reactions during synthesis:
Deprotection Conditions
-
Boc removal : Trifluoroacetic acid (TFA) in dichloromethane.
-
Selective deprotection : Enzymatic methods for chiral integrity.
Introduction of the 4-Cyanophenyl Group
Metal-Catalyzed Cross-Coupling
The Suzuki-Miyaura reaction is widely employed to introduce aryl groups. For 4-cyanophenyl:
Direct Cyanation
-
Rosenmund-von Braun reaction : Treating 4-bromophenylalanine with CuCN at elevated temperatures.
-
Palladium-catalyzed cyanation : Using Zn(CN)₂ or K₄[Fe(CN)₆] with Pd(OAc)₂.
Acetylation and Final Deprotection
Acetylation of the Amino Group
Purification Techniques
-
Chiral chromatography : Resolves enantiomers using cellulose-based columns.
-
Recrystallization : From ethanol/water mixtures for high purity.
Stereochemical Control and Optimization
Asymmetric Synthesis
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid, and how is enantiomeric purity ensured?
- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric synthesis. For example, enantiopure acetamido derivatives are prepared using L-cysteine or N-acetyl-L-cysteine as chiral precursors. Protecting groups (e.g., tert-butoxycarbonyl) are employed to prevent racemization during coupling reactions. Enantiomeric purity is confirmed via chiral HPLC or polarimetry, as demonstrated in structurally analogous compounds like (S)-2-acetamido-3-(4-methylbenzoylthio)propanoic acid (SXC 2023), where >98% enantiomeric excess was achieved .
Q. How is the compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer : Key techniques include:
- NMR : H and C NMR verify the acetamido group (δ ~2.0 ppm for CH) and aromatic protons (δ ~7.5 ppm for cyanophenyl).
- HPLC-MS : Reversed-phase HPLC with C18 columns and MS detection confirm molecular weight (M.W. 246.25) and purity (>95%). Impurity profiling, as seen in levothyroxine analogs, uses reference standards (e.g., ACI-122621) to identify byproducts .
- FT-IR : Peaks at ~1650 cm (amide C=O) and ~2240 cm (C≡N) confirm functional groups .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO at 55 mg/mL, as observed in SXC 2023). Stability studies recommend storage at -20°C in anhydrous conditions to prevent hydrolysis of the cyanophenyl group. Accelerated stability testing under varying pH (3–9) and temperature (4–40°C) is critical, as degradation products (e.g., free carboxylic acid) can form .
Q. How is purity assessed, and what thresholds are acceptable for in vitro assays?
- Methodological Answer : Purity ≥95% (by HPLC) is required for biological studies. Impurities (e.g., deacetylated derivatives or regioisomers) are quantified using validated methods with UV detection at 210–254 nm. For example, USP standards for tryptophan-related compounds use similar protocols to detect ≤0.1% impurities .
Advanced Research Questions
Q. How can researchers address discrepancies in observed bioactivity across different in vitro models?
- Methodological Answer : Contradictions may arise from assay-specific variables:
- Cell lines : Neuronal vs. glial models (e.g., SH-SY5Y vs. U87 cells) may show differential uptake due to transporter expression.
- Prodrug activation : If acting as a prodrug (like SXC 2023), metabolic conversion efficiency (e.g., via esterases) must be quantified using LC-MS/MS .
- Redox conditions : Oxidative stress (e.g., HO exposure) may alter the cyanophenyl group’s reactivity, requiring ROS-scavenging controls .
Q. What in vivo models are suitable for studying neurological effects of this compound?
- Methodological Answer : Rodent models of glutamate dysfunction (e.g., NMDA receptor antagonist-induced cognitive deficits) are prioritized. Dosing regimens (5–20 mg/kg, i.p. or oral) are optimized based on pharmacokinetic studies measuring brain permeability and plasma half-life. Behavioral assays (Morris water maze, prepulse inhibition) correlate with biochemical endpoints like glutathione levels or mitochondrial ROS .
Q. What computational strategies predict the compound’s interaction with neurological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to NMDA receptors or antioxidant enzymes. Pharmacophore mapping identifies critical residues (e.g., Arg499 in GluN1 subunits). QSAR models optimize substituents (e.g., cyano vs. chloro groups) for enhanced blood-brain barrier penetration .
Q. How do metabolic pathways influence the compound’s efficacy as a prodrug?
- Methodological Answer : In vitro liver microsome assays (human/rat) identify primary metabolites (e.g., cysteine conjugates via β-lyase cleavage). Stable isotope tracing (e.g., C-labeled cyanophenyl) tracks systemic distribution. For SXC 2023 analogs, N-acetyltransferase activity in the CNS determines regional activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
